molecular formula C22H27N9O3S B2708278 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-82-2

8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2708278
CAS No.: 872627-82-2
M. Wt: 497.58
InChI Key: NQGWGVOVXPHMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O3S and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Geometry

Studies on compounds with similar structures have focused on their crystal structures and molecular geometry, revealing detailed insights into their atomic arrangements and conformations. For instance, the crystal structure of related theophylline derivatives indicates typical geometries with planar purine fused-ring systems and specific conformations of aminoalkyl side chains, influenced by weak intramolecular hydrogen bonds. Such studies are crucial for understanding the chemical behavior and potential reactivity of these compounds (Karczmarzyk, Pawłowski, 1997).

Receptor Affinity and Enzymatic Activity

Purine derivatives have been explored for their receptor affinity and inhibitory potencies against specific enzymes, such as phosphodiesterases. These activities are significant for potential therapeutic applications, suggesting that compounds like 8-(2,6-dimethylmorpholino)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione could have relevance in the development of drugs targeting serotonin and dopamine receptors as well as phosphodiesterase inhibitors (Zagórska et al., 2016).

Analgesic Activity

Another potential application area is in the development of analgesic and anti-inflammatory agents. Related purine derivatives have shown significant activity in vivo, suggesting that similar compounds could be explored for their analgesic properties and mechanisms of action. This opens avenues for the research and development of new pain management solutions (Zygmunt et al., 2015).

Molecular Electronics and Electrochromic Applications

The molecular structure of purine derivatives, including their electron-deficient characteristics, makes them interesting candidates for electrochromic materials. Studies on related compounds have focused on their use in conjugated polymers for electrochromic devices, indicating potential applications in smart windows, displays, and other electronic devices (Cho et al., 2015).

Properties

IUPAC Name

8-(2,6-dimethylmorpholin-4-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O3S/c1-14-12-29(13-15(2)34-14)20-23-18-17(19(32)24-21(33)28(18)3)30(20)10-7-11-35-22-25-26-27-31(22)16-8-5-4-6-9-16/h4-6,8-9,14-15H,7,10-13H2,1-3H3,(H,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWGVOVXPHMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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